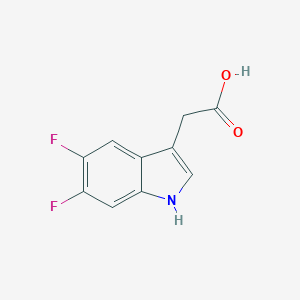

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-difluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMUWNMZOYMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562603 | |

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126030-73-7 | |

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(5,6-difluoro-1H-indol-3-yl)acetic acid, a fluorinated analog of the plant hormone indole-3-acetic acid (IAA). The introduction of fluorine atoms into the indole ring can significantly alter the molecule's biological activity, metabolic stability, and physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research.

Introduction to Fluorinated Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid is a key regulator of plant growth and development. Its synthetic analogs are widely used in agriculture and horticulture. Fluorination is a common strategy in medicinal chemistry to enhance the therapeutic potential of molecules. In the context of indole-3-acetic acid, fluorination can lead to compounds with altered auxin activity, potentially providing more potent or selective herbicides, or derivatives with novel pharmacological properties. The synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid presents a multi-step process that typically involves the initial formation of a difluorinated indole ring system, followed by the introduction of the acetic acid side chain at the C3 position.

Core Synthesis Pathways

The synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid can be approached through several established methods for indole synthesis. The most common and adaptable routes include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis for the formation of the core 5,6-difluoroindole intermediate. Subsequent functionalization at the C3 position leads to the final product.

A common and effective strategy involves a three-main-stage process:

-

Synthesis of the 5,6-Difluoro-1H-indole core: This can be achieved via several named reactions, with the Fischer indole synthesis being a prominent example.

-

Introduction of a two-carbon unit at the C3 position: This is often accomplished by converting the indole to its corresponding gramine derivative followed by reaction with a cyanide source to yield 5,6-difluoro-1H-indole-3-acetonitrile.

-

Hydrolysis of the nitrile: The final step involves the hydrolysis of the indole-3-acetonitrile to the desired carboxylic acid.

Below is a detailed breakdown of a plausible and widely applicable synthetic pathway.

Pathway I: Fischer Indole Synthesis of 5,6-Difluoro-1H-indole followed by Side-Chain Elongation

This pathway commences with the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring.

Caption: Fischer Indole Synthesis Pathway for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for the synthesis of analogous compounds. Researchers should adapt and optimize these conditions as necessary for their specific laboratory settings.

Stage 1: Synthesis of 5,6-Difluoro-1H-indole

Step 1a: Preparation of (3,4-Difluorophenyl)hydrazine

-

Diazotization of 3,4-Difluoroaniline: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water, cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Reduction to Hydrazine: The cold diazonium salt solution is then added portion-wise to a stirred, chilled solution of sodium sulfite (approx. 3 eq) in water. After the addition is complete, the mixture is slowly warmed to room temperature and then heated to 60-70°C for 2-3 hours. Upon cooling, the (3,4-difluorophenyl)hydrazine hydrochloride precipitates and can be collected by filtration, washed with a small amount of cold water, and dried.

Step 1b: Fischer Indole Synthesis

-

Hydrazone Formation and Cyclization: A mixture of (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl compound, such as pyruvic acid (1.1 eq) to ultimately yield an indole-2-carboxylic acid, is heated in a suitable solvent like ethanol or acetic acid. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is added, and the mixture is heated to reflux for several hours.

-

Work-up and Isolation: After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. This yields 5,6-difluoro-1H-indole-2-carboxylic acid.

-

Decarboxylation: The 5,6-difluoro-1H-indole-2-carboxylic acid is heated above its melting point (or in a high-boiling solvent such as quinoline with a copper catalyst) until carbon dioxide evolution ceases. The resulting crude 5,6-difluoro-1H-indole is then purified by column chromatography or recrystallization.

Stage 2: Synthesis of 5,6-Difluoro-1H-indole-3-acetonitrile

-

Mannich Reaction (Gramine Synthesis): To a solution of 5,6-difluoro-1H-indole (1.0 eq) in a suitable solvent like dioxane or ethanol, chilled in an ice bath, aqueous formaldehyde (approx. 1.2 eq) and aqueous dimethylamine (approx. 2.5 eq) are added sequentially. The mixture is stirred at room temperature for several hours.

-

Work-up and Isolation of Gramine: The reaction mixture is then poured into water, and the precipitated 5,6-difluoro-3-[(dimethylamino)methyl]-1H-indole (gramine) is collected by filtration, washed with water, and dried.

-

Cyanation: The dried gramine derivative (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) or a mixture of water and an organic solvent. An aqueous solution of sodium cyanide or potassium cyanide (a slight excess) is added, and the mixture is refluxed for several hours.

-

Work-up and Isolation of Nitrile: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 5,6-difluoro-1H-indole-3-acetonitrile is then purified by column chromatography.

Stage 3: Hydrolysis of 5,6-Difluoro-1H-indole-3-acetonitrile

-

Base-Catalyzed Hydrolysis: 5,6-difluoro-1H-indole-3-acetonitrile (1.0 eq) is suspended in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide (a significant excess). The mixture is heated to reflux for several hours until the evolution of ammonia ceases.

-

Work-up and Isolation of Acetic Acid: After cooling, the reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. The precipitated 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of indole derivatives, which can be used as a reference for the synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. Actual yields will vary depending on the specific reaction conditions and scale.

| Reaction Stage | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Stage 1: Indole Synthesis | |||||

| Diazotization & Reduction | 3,4-Difluoroaniline, NaNO₂, Na₂SO₃ | Water, HCl | 0 - 70 | 3 - 5 | 70 - 85 |

| Fischer Indolization | (3,4-Difluorophenyl)hydrazine, Pyruvic Acid, H₂SO₄ | Ethanol | Reflux | 4 - 8 | 60 - 75 |

| Decarboxylation | 5,6-Difluoro-1H-indole-2-carboxylic acid | Quinoline, Cu | 200 - 230 | 1 - 2 | 80 - 90 |

| Stage 2: Nitrile Formation | |||||

| Mannich Reaction | 5,6-Difluoro-1H-indole, HCHO, (CH₃)₂NH | Dioxane | 25 | 12 - 18 | 85 - 95 |

| Cyanation | Gramine derivative, NaCN | DMF/Water | Reflux | 3 - 6 | 75 - 85 |

| Stage 3: Hydrolysis | |||||

| Nitrile Hydrolysis | 5,6-Difluoro-1H-indole-3-acetonitrile, NaOH | Ethanol/Water | Reflux | 6 - 12 | 80 - 90 |

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product follows a logical sequence of synthesis, work-up, and purification at each key stage.

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a feasible multi-step process that relies on well-established organic chemistry reactions. The key to a successful synthesis lies in the careful execution and optimization of each step, from the formation of the indole core to the final hydrolysis. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this and other related fluorinated indole derivatives for further investigation in drug discovery and agrochemical development.

physicochemical properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a fluorinated derivative of indole-3-acetic acid. Its structural modifications, specifically the difluoro substitution on the indole ring, are of significant interest in medicinal chemistry. Fluorine incorporation can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows. This compound is notably utilized in pharmaceutical research as a crucial intermediate for the synthesis of serotonin receptor modulators and other neuroactive compounds aimed at treating central nervous system (CNS) disorders.[1]

Physicochemical Properties

The following tables summarize the available quantitative data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₂NO₂ | [2] |

| Molecular Weight | 211.165 g/mol | [2] |

| Boiling Point | 423.037 °C | [2] |

| Density | 1.533 g/cm³ | [2] |

| Flash Point | 209.646 °C | [2] |

| Appearance | Data Not Available | |

| Melting Point | Data Not Available |

Table 2: Solubility and Partitioning Properties

| Property | Value | Notes | Source(s) |

| XLogP3 | 2.07320 | A computed prediction of the octanol-water partition coefficient. | [2] |

| Water Solubility | Data Not Available | The parent compound, indole-3-acetic acid, is insoluble in water.[3] | |

| Organic Solvent Solubility | Data Not Available | The parent compound, indole-3-acetic acid, is soluble in ethanol (50 mg/ml), methanol, and DMSO, and sparingly soluble in chloroform.[3] |

Table 3: Acid-Base and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa | Data Not Available | |

| Polar Surface Area (PSA) | 53.09 Ų | [2] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[4]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned level with the thermometer bulb.[4][5] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus with a heated metal block.[4]

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting range.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[8]

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound has low water solubility.[8]

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.[8]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.[8]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable technique for its measurement.[9][10][11]

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[9][10]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10] The mixture is then allowed to stand undisturbed for complete phase separation.

-

Quantification: The concentration of the compound in each phase (octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic compound.

Caption: General workflow for physicochemical characterization.

Biological Context: Serotonin Receptor Signaling

Given its use as an intermediate for serotonin receptor modulators, understanding the basic serotonin signaling pathway is relevant. Most serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[13][14]

Caption: Simplified serotonin receptor signaling pathway.

References

- 1. 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. researchgate.net [researchgate.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid CAS number 126030-73-7

A Technical Guide to 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (CAS 126030-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, CAS number 126030-73-7, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of indole-3-acetic acid, its structure serves as a key scaffold for the synthesis of neuroactive compounds. The strategic incorporation of two fluorine atoms onto the benzene ring of the indole core enhances metabolic stability and modulates the electronic properties of the molecule, making it a valuable intermediate for developing drug candidates targeting the central nervous system (CNS).[1][2][3]

This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible and detailed synthetic route, its primary biological context within serotonergic pathways, and relevant experimental protocols for its synthesis and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid are summarized below. These characteristics are essential for handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 126030-73-7 | [4] |

| Molecular Formula | C₁₀H₇F₂NO₂ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Boiling Point | 423.0 °C at 760 mmHg | [1] |

| Density | 1.533 g/cm³ | [1] |

| Flash Point | 209.6 °C | |

| XLogP3 | 2.1 | |

| Storage Conditions | Room temperature, under dry conditions | [1] |

Synthesis Pathway and Protocol

A robust and common strategy for the synthesis of indole-3-acetic acid derivatives is the Fischer indole synthesis .[5][6][7] A plausible route to prepare the title compound involves an initial Japp-Klingemann reaction to form the key hydrazone intermediate, which is then cyclized under acidic conditions.[8][9]

Experimental Protocol: Synthesis

Step 1: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction

-

Diazotization: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in 3M hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C. Stir the resulting solution for 30 minutes at this temperature to form the diazonium salt.

-

Coupling: In a separate flask, dissolve ethyl 4-oxopentanoate (1.1 eq) in ethanol, and add sodium hydroxide (1.1 eq) to form the enolate. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature below 10 °C. A colored precipitate (the azo intermediate) should form.

-

Allow the reaction to stir and warm to room temperature overnight. The intermediate will hydrolyze and rearrange.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazone can be purified by column chromatography or used directly in the next step.

Step 2: Fischer Indole Synthesis and Hydrolysis

-

Cyclization: Add the crude hydrazone intermediate from Step 1 to polyphosphoric acid (PPA) or another strong acid catalyst (e.g., sulfuric acid in ethanol).

-

Heat the mixture with stirring to approximately 100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, ethyl 2-(5,6-difluoro-1H-indol-3-yl)acetate, with ethyl acetate. Dry the organic layer and concentrate to yield the crude ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the solution, remove the ethanol via rotary evaporation, and wash the remaining aqueous solution with diethyl ether to remove non-polar impurities.

-

Acidify the aqueous layer with 2M hydrochloric acid until the pH is ~2. The final product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Biological Activity and Mechanism of Action

While direct pharmacological data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is not extensively published, it is primarily recognized as a crucial intermediate for the synthesis of serotonin (5-HT) receptor modulators .[1] The indole scaffold is a classic pharmacophore for serotonergic ligands, and its derivatives are widely investigated for treating CNS disorders like depression and anxiety.[10][11][12]

The most probable targets for derivatives of this compound are the 5-HT₁ₐ and 5-HT₂ₐ receptors. The 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is a key target for atypical antipsychotics and some antidepressants. Its activation leads to the Gq/11 signaling cascade.

Quantitative Biological Data

As a synthetic intermediate, 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid itself is not typically screened for biological activity. Its value lies in the properties it imparts to its derivatives. The table below presents representative binding affinity data (Ki) for other indole-based ligands at human serotonin receptors to provide context for the potential activity of compounds synthesized from this core.

| Compound Class | Specific Example | Target Receptor | Ki (nM) |

| Indole Alkylamine | N,N-Dimethyltryptamine | 5-HT₂ₐ | 65 |

| Ergoline (Indole-based) | LSD | 5-HT₂ₐ | 2.9 |

| Arylpiperazine | (S)-WAY-100135 | 5-HT₁ₐ | 1.2 |

| Indole Derivative | D2AAK5 | 5-HT₁ₐ | 1500 |

| Indole Derivative | D2AAK7 | 5-HT₁ₐ | 240 |

Note: Data are representative and sourced from publicly available databases and literature. Ki values for derivatives of the title compound would require experimental determination.

Experimental Protocol: Receptor Binding Assay

To quantify the affinity of a novel compound derived from 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid for a target like the 5-HT₂ₐ receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT₂ₐ receptor.

Materials:

-

Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist).

-

Non-specific Ligand: Mianserin or another unlabeled 5-HT₂ₐ antagonist at high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Synthesized derivative of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, dissolved in DMSO and serially diluted.

-

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL buffer, 25 µL [³H]Ketanserin, 50 µL membrane preparation.

-

Non-specific Binding (NSB): 25 µL Mianserin (10 µM), 25 µL [³H]Ketanserin, 50 µL membrane preparation.

-

Competition: 25 µL of test compound (at various concentrations), 25 µL [³H]Ketanserin, 50 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a high-value chemical intermediate for the synthesis of novel compounds with potential therapeutic applications in neurology and psychiatry. Its fluorinated indole core provides a robust scaffold for developing ligands with enhanced pharmacological profiles, particularly as modulators of serotonin receptors. The synthetic pathways and analytical protocols detailed in this guide offer a framework for researchers to utilize this compound in the discovery and development of next-generation CNS-targeted therapeutics.

References

- 1. 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 126030-73-7|2-(5,6-Difluoro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp-Klingemann_reaction [chemeurope.com]

- 10. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Difluorinated Indole-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that orchestrates a wide array of developmental processes, including cell elongation, division, and differentiation. The targeted modification of the IAA scaffold, such as through fluorination, has been a strategy to modulate its biological activity, metabolic stability, and receptor selectivity. This technical guide provides an in-depth overview of the biological activity of difluorinated indole-3-acetic acid derivatives, with a focus on 5,6-difluoroindole-3-acetic acid (5,6-F₂-IAA), for which comparative biological data is available. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Quantitative Biological Activity of 5,6-Difluoroindole-3-Acetic Acid

The biological activity of 5,6-difluoroindole-3-acetic acid (5,6-F₂-IAA) has been evaluated in several classical auxin bioassays. The following table summarizes the key findings from a study by Katayama et al. (1998), comparing the activity of 5,6-F₂-IAA to the natural auxin, indole-3-acetic acid (IAA), and its dichlorinated analog, 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA).

| Bioassay | Compound | Observation | Quantitative Data/Comparison |

| Avena Coleoptile Elongation Assay | 5,6-F₂-IAA | Stronger elongation activity than IAA. | The extent of elongation was much greater than that induced by IAA. The optimal concentration for elongation was higher than that of 5,6-Cl₂-IAA. |

| Mung Bean Lateral Root Formation | 5,6-F₂-IAA | Induces and promotes the growth of lateral roots. | - |

| Chinese Cabbage Hypocotyl Growth Inhibition | 5,6-F₂-IAA | Strongest inhibitory activity among tested monofluoro- and difluoro-IAAs. | - |

Note: Detailed dose-response curves and specific optimal concentrations were not available in the provided reference material. The data presented is based on the qualitative and comparative descriptions from the abstract of Katayama et al. (1998)[1][2][3][4].

Experimental Protocols

Synthesis of 5,6-Difluoroindole-3-Acetic Acid

A plausible synthetic route for 5,6-difluoroindole-3-acetic acid, based on the Fischer indole synthesis mentioned by Katayama et al. (1998)[1][2][3][4], is outlined below.

Step 1: Synthesis of 5,6-Difluoroindole

This step involves the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.

-

Materials: 3,4-Difluorophenylhydrazine, a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde), and an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

-

Procedure:

-

React 3,4-difluorophenylhydrazine with the carbonyl compound to form the corresponding phenylhydrazone.

-

Isolate the phenylhydrazone and subject it to cyclization by heating in the presence of the acid catalyst to yield 5,6-difluoroindole.

-

Purify the product by crystallization or chromatography.

-

Step 2: Synthesis of 5,6-Difluoroindole-3-acetonitrile

This intermediate can be synthesized from 5,6-difluoroindole via the Mannich reaction to form gramine, followed by cyanation.

-

Materials: 5,6-Difluoroindole, formaldehyde, dimethylamine, and sodium or potassium cyanide.

-

Procedure:

-

Perform a Mannich reaction with 5,6-difluoroindole, formaldehyde, and dimethylamine to produce 3-(dimethylaminomethyl)-5,6-difluoroindole (gramine derivative).

-

React the gramine derivative with sodium or potassium cyanide to displace the dimethylamino group and form 5,6-difluoroindole-3-acetonitrile.

-

Purify the nitrile by chromatography.

-

Step 3: Hydrolysis to 5,6-Difluoroindole-3-Acetic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid.

-

Materials: 5,6-Difluoroindole-3-acetonitrile, a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid).

-

Procedure:

-

Reflux the 5,6-difluoroindole-3-acetonitrile in an aqueous solution of a strong base or acid.

-

After the reaction is complete, neutralize the solution to precipitate the crude 5,6-difluoroindole-3-acetic acid.

-

Collect the product by filtration and purify by recrystallization.

-

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings[5][6][7].

-

Materials: Oat seeds (Avena sativa), petri dishes, filter paper, test solutions of difluorinated IAA at various concentrations, control solution (buffer), and a measuring device (e.g., a ruler or digital imaging system).

-

Procedure:

-

Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

-

Under a dim green safelight, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

-

Float the segments in a buffer solution for 1-2 hours to deplete endogenous auxins.

-

Transfer a set number of segments (e.g., 10) to petri dishes containing the test solutions of difluorinated IAA or the control solution.

-

Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

-

Measure the final length of the coleoptile segments. The increase in length compared to the control is a measure of the auxin activity.

-

Arabidopsis Root Elongation Inhibition Bioassay

This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings[8].

-

Materials: Arabidopsis thaliana seeds (wild-type, e.g., Columbia-0), agar plates with Murashige and Skoog (MS) medium, test solutions of difluorinated IAA at various concentrations, and a control medium.

-

Procedure:

-

Sterilize and stratify Arabidopsis seeds.

-

Sow the seeds on MS agar plates and grow them vertically for 4-5 days to allow for primary root growth.

-

Transfer seedlings of uniform size to new MS agar plates containing different concentrations of the difluorinated IAA or to a control plate.

-

Grow the seedlings vertically for another 3-5 days.

-

Measure the length of the primary root from the root-shoot junction to the root tip. The inhibition of root elongation compared to the control is a measure of auxin activity.

-

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with the Aux/IAA transcriptional repressors.

Experimental Workflow for Bioactivity Assessment

The general workflow for assessing the biological activity of a novel difluorinated indole-3-acetic acid derivative is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of fluorophenylalanine on indole-3-acetic acid oxidation in Avena coleoptiles | Maksymowych | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 8. An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Mechanism of Action of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Abstract

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the primary and most well-known plant auxin hormone.[1][2] Its structural similarity to both endogenous signaling molecules and known enzyme inhibitors suggests multiple potential mechanisms of action. This technical guide consolidates the available data on related compounds to elucidate the plausible biological activities of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. The primary putative mechanisms explored are the inhibition of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, and the modulation of auxin co-receptor complexes, which are central to plant growth and development.[3][4][5] This document provides a framework of quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual diagrams of the relevant signaling pathways and workflows.

Putative Mechanism of Action I: Aldose Reductase Inhibition

The core indole-acetic acid scaffold is a feature of several known inhibitors of aldose reductase (ALR2; EC 1.1.1.21).[3][5][6] ALR2 is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5][7] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the intracellular accumulation of sorbitol.[7][8] This accumulation can cause osmotic stress, while the concomitant consumption of the NADPH cofactor can deplete cellular antioxidant reserves, leading to oxidative stress and contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[9][10][11] Inhibition of aldose reductase is therefore a key therapeutic strategy for preventing these complications.[12]

Quantitative Data: Inhibitory Potency of Structurally Related Compounds

The inhibitory activity of indole-acetic acid derivatives against aldose reductase (ALR2) and the related aldehyde reductase (ALR1) is typically quantified by their half-maximal inhibitory concentration (IC50) values. High selectivity for ALR2 over ALR1 is a desirable characteristic to avoid off-target effects.[5] The following table summarizes representative data for analogous compounds.

| Compound | Target | IC50 (µM) | Selectivity (ALR1/ALR2) | Reference |

| Aldose reductase-IN-4 | ALR2 (Aldose Reductase 2) | 0.98 | 11.9 | [9] |

| Aldose reductase-IN-4 | ALR1 (Aldehyde Reductase 1) | 11.70 | - | [9] |

| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid | Rat Lens ALR2 | Micromolar range | ~20 vs. Kidney ALR1 | [13][14] |

| Epalrestat (Positive Control) | ALR2 | ~0.02-0.2 | High | [15] (as a reference compound),[5] |

Signaling Pathway Visualization

Inhibition of aldose reductase blocks the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the depletion of NADPH. This action mitigates downstream cellular stress, including osmotic imbalance, increased oxidative stress, and the activation of pro-inflammatory signaling cascades such as the NF-κB pathway.[16][17][18]

Experimental Protocols

This protocol details a spectrophotometric method to determine the inhibitory potency of a test compound on purified aldose reductase.[19] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate like DL-glyceraldehyde.[19][20]

Materials:

-

Enzyme Source: Purified recombinant human aldose reductase (ALR2).[19]

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Stock solution of 2.5 mM in assay buffer.[19]

-

Substrate: DL-Glyceraldehyde. Stock solution of 50 mM in assay buffer.[19]

-

Test Compound: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, dissolved in DMSO to create a 10 mM stock, with serial dilutions prepared in assay buffer.

-

Positive Control: Epalrestat.[15]

-

Equipment: 96-well UV-transparent microplate, temperature-controlled microplate reader.[21]

Procedure:

-

Plate Preparation: To each well of a 96-well microplate, add the components in the following order:

-

150 µL of 0.067 M phosphate buffer (pH 6.2).

-

10 µL of test compound dilution (or vehicle for control wells).

-

10 µL of purified ALR2 enzyme solution.

-

10 µL of 2.5 mM NADPH solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of 50 mM DL-glyceraldehyde solution to all wells.[19]

-

Measurement: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.[19]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔOD/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

-

Putative Mechanism of Action II: Auxin Receptor Modulation

As a derivative of indole-3-acetic acid (IAA), the compound may possess auxin activity.[1][22] In plants, auxin perception is mediated by a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][23] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[24] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.[4]

Quantitative Data: Auxin Co-Receptor Binding Affinities

The affinity of different auxin analogs for various TIR1/AFB-Aux/IAA co-receptor pairs can be determined through in vitro binding assays. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. Different combinations of TIR1/AFBs and Aux/IAAs can form co-receptors with a wide range of auxin-binding affinities.[4]

| Co-Receptor Complex | Ligand (Auxin) | Binding Affinity (Kd) | Method | Reference |

| TIR1-IAA7 | IAA | 17.81 ± 7.81 nM | Radioligand Binding | [4] |

| TIR1-IAA7 DII | IAA | 218.40 ± 25.80 nM | Radioligand Binding | [4] |

| TIR1 | IAA | ~5 µM | Surface Plasmon Resonance | [25] |

| AFB5-IAA7 | Picloram | High Affinity | Competition Binding | [4] |

| TIR1 | Picloram | Low Affinity | Competition Binding | [4] |

Signaling Pathway Visualization

The core of auxin signaling is the auxin-dependent degradation of Aux/IAA repressors. In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing gene expression. The presence of auxin enables the formation of the TIR1-Auxin-Aux/IAA complex, leading to the removal of the repressor and subsequent transcription of target genes.

Experimental Protocols

This protocol describes a method to quantify the binding affinity of an auxin analog to a purified TIR1-Aux/IAA co-receptor complex using a radiolabeled ligand.[4]

Materials:

-

Proteins: Purified recombinant TIR1/AFB and full-length Aux/IAA proteins (e.g., expressed in insect cells).

-

Radioligand: Tritiated IAA ([³H]IAA) of high specific activity.

-

Test Compound: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid for competition assays.

-

Binding Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20.

-

Filtration System: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in binding buffer:

-

Purified TIR1/AFB protein (e.g., 100 nM final concentration).

-

Purified Aux/IAA protein (e.g., 200 nM final concentration).

-

A fixed concentration of [³H]IAA (e.g., 200 nM).

-

For saturation binding, vary the concentration of [³H]IAA.

-

For competition binding, add varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Quickly transfer the reaction mixtures to a pre-wetted filter plate and apply a vacuum to separate protein-bound radioligand from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 200 µL) to remove non-specific binding.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot the bound radioactivity against the concentration of free [³H]IAA and fit to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the bound radioactivity against the logarithm of the competitor concentration and fit to determine the IC50, which can be converted to a Ki value.

-

Conclusion

Based on its chemical structure as a difluorinated indole-3-acetic acid, 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid possesses at least two plausible and compelling mechanisms of action. Its indole-acetic acid core suggests it is a candidate for inhibition of aldose reductase, an enzyme of high therapeutic interest for the treatment of diabetic complications. Furthermore, its identity as a halogenated IAA analog strongly implies potential activity as a modulator of the TIR1/AFB auxin co-receptor pathway. The experimental frameworks provided herein offer robust methodologies for empirically testing these hypotheses, quantifying the compound's potency and selectivity, and fully elucidating its biological function. These investigations will be critical in determining its potential utility as a pharmacological research tool or as a lead compound for future drug development efforts.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. | Semantic Scholar [semanticscholar.org]

- 7. Polyol pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 11. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. scilit.com [scilit.com]

- 23. Mutations in the TIR1 auxin receptor that increase affinity for auxin/indole-3-acetic acid proteins result in auxin hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related indole derivatives. The information herein is intended to serve as a valuable resource for the identification and characterization of this molecule.

Molecular Structure and Properties

-

Chemical Name: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

-

Molecular Formula: C₁₀H₇F₂NO₂[1]

-

Molecular Weight: 211.17 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. These predictions are derived from the known spectral characteristics of indole, indole-3-acetic acid, and various fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N-H (indole) |

| ~10.8 | br s | 1H | O-H (acid) |

| ~7.5 | t, J ≈ 9.5 Hz | 1H | Ar-H |

| ~7.3 | t, J ≈ 9.5 Hz | 1H | Ar-H |

| ~7.2 | s | 1H | C2-H (indole) |

| ~3.6 | s | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (acid) |

| ~148 (dd) | C-F |

| ~146 (dd) | C-F |

| ~133 | Quaternary C |

| ~125 | Quaternary C |

| ~122 | C2 (indole) |

| ~108 | Quaternary C |

| ~100 (d) | Ar-C |

| ~98 (d) | Ar-C |

| ~31 | CH₂ |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| -120 to -140 | Aromatic C-F |

| -120 to -140 | Aromatic C-F |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H Stretch (indole) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (carboxylic acid) |

| ~1700 | Strong | C=O Stretch (carboxylic acid) |

| 1600 - 1450 | Medium | Aromatic C=C Bending |

| 1300 - 1200 | Strong | C-O Stretch |

| 1200 - 1000 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 212.05 | [M+H]⁺ |

| 210.04 | [M-H]⁻ |

| 166.04 | [M-COOH]⁻ or [M-H-CO₂]⁻ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 500 MHz (or higher) spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

-

¹⁹F NMR: Acquire the proton-decoupled spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is limited. This guide provides solubility information for the parent compound, Indole-3-acetic acid (IAA), as a surrogate to infer potential solubility characteristics. The experimental protocols provided are generalized for a compound of this nature.

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a fluorinated analog of Indole-3-acetic acid (IAA), a well-known plant hormone belonging to the auxin class. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Understanding the solubility of this compound in common laboratory solvents is crucial for its application in biological assays, formulation development, and other research activities. This guide provides a summary of the known solubility of the parent compound, IAA, and a generalized experimental protocol for determining the solubility of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Estimated Solubility Profile

The solubility of an organic acid is highly dependent on the solvent's polarity, the compound's pKa, and the pH of the aqueous medium. As a carboxylic acid, 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is expected to exhibit poor solubility in acidic aqueous solutions and increased solubility in alkaline conditions due to the formation of a more soluble salt. Its solubility in organic solvents is expected to be influenced by the polarity of the solvent.

The following tables summarize the quantitative solubility data available for the parent compound, Indole-3-acetic acid (IAA), and its sodium salt. This data can be used as a preliminary guide for solvent selection.

Table 1: Solubility of Indole-3-acetic acid (IAA)

| Solvent | Solubility | Temperature (K) |

| Ethyl acetate | Highest Solubility | 278.15 - 323.15 |

| Dimethyl sulfoxide (DMSO) | High Solubility | 278.15 - 323.15 |

| N,N-dimethylformamide (DMF) | High Solubility | 278.15 - 323.15 |

| n-Butanol | Good Solubility | 278.15 - 323.15 |

| Acetone | Good Solubility | 278.15 - 323.15 |

| Isopropanol | Moderate Solubility | 278.15 - 323.15 |

| 1,4-Dioxane | Moderate Solubility | 278.15 - 323.15 |

| n-Propanol | Moderate Solubility | 278.15 - 323.15 |

| Ethanol | 50 mg/mL | Not Specified |

| Methanol | Lower Solubility | 278.15 - 323.15 |

| Acetonitrile | Low Solubility | 278.15 - 323.15 |

| Chloroform | Sparingly Soluble | 278.15 - 323.15 |

| Water | Insoluble[1] | Not Specified |

Note: The qualitative solubility order for the first eight solvents is based on mole fraction solubility determined over a temperature range of 278.15 to 323.15 K[2].

Table 2: Solubility of Indole-3-acetic acid, sodium salt

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | 15[3] |

| N,N-dimethylformamide (DMF) | 10[3] |

| Phosphate-buffered saline (PBS), pH 7.2 | 10[3] |

| Ethanol | 1[3] |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes a general method for determining the equilibrium solubility of a compound like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in various solvents.

3.1. Materials

-

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Method

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid to a vial containing a known volume of the test solvent. The excess solid is to ensure that a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor.

-

Visualizations

The following diagrams illustrate a general workflow for solubility screening and a simplified representation of the auxin signaling pathway, which is the primary biological context for the parent compound, IAA.

Caption: Experimental workflow for solubility determination.

Caption: Simplified auxin signaling pathway.

References

Unveiling 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. First described in a 1998 publication in the Journal of Pesticide Science, this fluorinated indole derivative was initially investigated for its potent auxin-like activity, demonstrating significant effects on plant growth and development. This document details the original synthesis, summarizes the quantitative data from key biological assays, and provides the experimental protocols. Furthermore, it explores the broader context of indole-3-acetic acid derivatives as signaling molecules, including their potential interactions with serotonin receptors, a critical area for drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is a pivotal signaling molecule, most notably recognized as the primary auxin in plants, where it governs a vast array of developmental processes. The indole scaffold, however, is also a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, including serotonin. The strategic placement of fluorine atoms onto the indole ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity for biological targets. The synthesis and characterization of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid by a team of Japanese scientists in the late 1990s marked a notable advancement in the exploration of fluorinated auxins.

Discovery and Historical Context

The first detailed scientific report on 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid appeared in a 1998 paper by Masato Katayama and colleagues in the Journal of Pesticide Science.[1] This research was part of a broader investigation into the synthesis and biological activities of novel fluoroindole auxins. The study aimed to understand how the introduction of fluorine atoms at the 5- and 6-positions of the indole ring would influence its auxin activity compared to the parent compound, indole-3-acetic acid, and other halogenated derivatives.

Synthesis and Experimental Protocols

The synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid was achieved through a multi-step process, with the key final step being the hydrolysis of an acetonitrile precursor.

Synthesis of 5,6-Difluoro-1H-indole-3-acetonitrile

A common route to indole-3-acetonitriles involves the reaction of the corresponding indole with formaldehyde and dimethylamine to form a gramine intermediate, which is then displaced by a cyanide source.

General Experimental Workflow for Indole-3-acetonitrile Synthesis

Caption: General synthesis pathway for indole-3-acetonitriles.

Hydrolysis to 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

The final step involves the hydrolysis of the nitrile group of 5,6-Difluoro-1H-indole-3-acetonitrile to a carboxylic acid. This can be achieved under acidic or basic conditions.

Protocol for Nitrile Hydrolysis:

-

Reaction Setup: The indole-3-acetonitrile derivative is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Addition of Reagent: A strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid) is added to the solution.

-

Heating: The reaction mixture is heated under reflux for several hours to drive the hydrolysis.

-

Workup: After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Biological Activity as an Auxin

The primary biological activity reported for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is its function as a plant growth regulator, specifically as an auxin. Its potency was evaluated using classic bioassays.

Quantitative Data from Auxin Bioassays

The auxin activity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid and related compounds was quantified using the Avena coleoptile elongation test and a root growth assay with black gram (Vigna mungo) seedlings.

| Compound | Avena Coleoptile Elongation (Relative Activity, IAA = 100) | Black Gram Root Growth Inhibition (Concentration for 50% Inhibition, M) |

| Indole-3-acetic acid (IAA) | 100 | 1.5 x 10⁻⁶ |

| 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid | ~120 | ~8.0 x 10⁻⁷ |

| 2-(4-Chloro-1H-indol-3-yl)acetic acid | ~150 | ~5.0 x 10⁻⁷ |

| 2-(5-Fluoro-1H-indol-3-yl)acetic acid | ~110 | ~1.0 x 10⁻⁶ |

Note: The values presented are approximate based on graphical data and comparisons within the source literature and may not be exact.

Experimental Protocols for Auxin Bioassays

Avena Coleoptile Straight Growth Test:

-

Plant Material: Oat (Avena sativa) seedlings are grown in the dark for 3-4 days to obtain etiolated coleoptiles.

-

Segment Preparation: Subapical sections (typically 10 mm in length) are excised from the coleoptiles.

-

Incubation: The coleoptile sections are floated in a phosphate buffer solution containing various concentrations of the test compound and a sugar (e.g., sucrose) as an energy source.

-

Measurement: After a set incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.

-

Data Analysis: The elongation of the sections is calculated as the percentage increase over the initial length, and a dose-response curve is generated.

Black Gram (Vigna mungo) Root Growth Inhibition Assay:

-

Seed Germination: Black gram seeds are surface-sterilized and germinated on moist filter paper in petri dishes.

-

Treatment Application: Once the radicles have emerged, the seedlings are transferred to petri dishes containing filter paper moistened with solutions of the test compounds at various concentrations.

-

Incubation: The petri dishes are kept in the dark to allow for root growth.

-

Measurement: After a defined period (e.g., 48-72 hours), the length of the primary root is measured.

-

Data Analysis: The inhibition of root growth is calculated relative to a control group grown in the absence of the test compound. The concentration required for 50% inhibition (IC50) is determined.

Potential as a Serotonin Receptor Modulator

While the initial research focused on its auxin activity, the structural similarity of indole-3-acetic acid derivatives to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests a potential for interaction with serotonin receptors. Fluorination is a common strategy in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their targets.

Standard Experimental Protocol: 5-HT2A Receptor Binding Assay

A standard method to determine the binding affinity of a compound for the 5-HT2A receptor is a competitive radioligand binding assay.

Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow for a 5-HT2A competitive binding assay.

Protocol Overview:

-

Receptor Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared.

-

Assay Setup: In a multi-well plate, the receptor membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the test compound for the receptor.

Signaling Pathways

Auxin Signaling in Plants

In plants, IAA binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing the activity of Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.

Simplified Auxin Signaling Pathway:

Caption: A simplified diagram of the auxin signaling pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in a cascade of downstream cellular responses.

Simplified 5-HT2A Receptor Signaling Pathway:

Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.

Conclusion

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid was first introduced to the scientific community as a potent synthetic auxin. Its discovery and the elucidation of its biological activity in plants have contributed to our understanding of structure-activity relationships in this important class of plant hormones. While its role as a plant growth regulator is established, its potential as a modulator of serotonin receptors remains an unexplored but promising area for future research, particularly in the context of developing novel therapeutics for central nervous system disorders. The detailed synthetic and bioassay protocols provided herein serve as a valuable resource for researchers aiming to further investigate this and related fluorinated indole compounds.

References

An In-depth Technical Guide on the Structural Analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. While specific experimental crystallographic and detailed spectroscopic data for this particular molecule are not extensively available in the public domain, this document consolidates known information and presents generalized experimental protocols and comparative data from structurally related indole derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole compounds in medicinal chemistry and drug development.

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a fluorinated derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of fluorine atoms to the indole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a compound of interest in pharmaceutical research, particularly in the development of neuroactive compounds targeting the central nervous system, such as serotonin receptor modulators.[1] It is also utilized in structure-activity relationship (SAR) studies to understand how modifications to the indole scaffold influence biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₂NO₂ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 126030-73-7 | [2] |

| Boiling Point | 423°C at 760 mmHg | [1] |

| Density | 1.533 g/cm³ | [1] |

Synthesis and Characterization

The synthesis of indole-3-acetic acid derivatives can be achieved through various organic chemistry methodologies. A general approach to synthesizing compounds like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid often involves the Fischer indole synthesis or other related indole ring formation strategies, followed by the introduction of the acetic acid side chain at the C3 position. The synthesis of fluorinated indoles can start from appropriately fluorinated aniline precursors.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a compound like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, both ¹H and ¹³C NMR would be essential.

3.1.1. Experimental Protocol for NMR Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials:

-

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

3.2.1. Experimental Protocol for FT-IR Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials:

-

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

-

-

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

3.3.1. Experimental Protocol for Mass Spectrometry

-

Objective: To determine the molecular weight and elemental composition.

-

Materials:

-

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (a small, dilute sample in a suitable solvent like methanol or acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

-

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer's ionization source (e.g., electrospray ionization for ESI-MS).

-

Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

-

Analyze the spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

-

Logical Workflow for Structural Analysis